molecular formula C18H21ClFN5O2S B2538125 N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1189374-76-2

N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride

Cat. No. B2538125
CAS RN: 1189374-76-2
M. Wt: 425.91
InChI Key: OCYLNXVEMUFCBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H21ClFN5O2S and its molecular weight is 425.91. The purity is usually 95%.
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Scientific Research Applications

GPR39 Agonists Modulated by Zinc

A study identified kinase inhibitors as novel GPR39 agonists through an unbiased small-molecule-based screening. These compounds, including LY2784544 and GSK2636771, demonstrated probe-dependent and pathway-dependent allosteric modulation by physiologic concentrations of zinc, revealing an unexpected role of zinc in the activation of GPR39. This highlights the potential of certain compounds to serve as tools for studying G-protein-coupled receptor (GPCR) modulation and signaling pathways in a physiological context (Sato et al., 2016).

Antipsychotic-Like Profile Without Dopamine Receptor Interaction

Another research explored compounds with an antipsychotic-like profile in behavioral animal tests, which did not interact with dopamine receptors, offering a different approach to antipsychotic drug design. The focus on non-dopamine receptor interactions suggests potential applications in developing new therapeutic agents for psychiatric conditions (Wise et al., 1987).

Anti-Lung Cancer Activity

A study on novel fluoro-substituted benzo[b]pyran derivatives showed anticancer activity against lung cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine, indicating the utility of such compounds in cancer research and potential therapeutic applications (Hammam et al., 2005).

Anti-Inflammatory Activity

Research on N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides demonstrated significant anti-inflammatory activity, underscoring the potential for similar compounds in the development of anti-inflammatory therapies (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O2S.ClH/c1-22-14(5-6-20-22)17(25)24(8-7-23-9-11-26-12-10-23)18-21-16-13(19)3-2-4-15(16)27-18;/h2-6H,7-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYLNXVEMUFCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC=C4S3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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